Glaucocalyxin B

Overview

Description

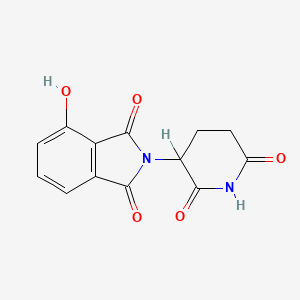

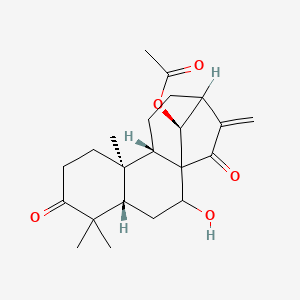

Glaucocalyxin B is an ent-kauranoid diterpenoid compound isolated from the perennial herb Rabdosia japonica. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and neuroprotective effects .

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing derivatives with enhanced properties.

Biology: Studied for its effects on cellular processes, including inflammation and oxidative stress.

Medicine: Investigated for its potential in treating neurodegenerative diseases like Parkinson’s disease and various cancers

Industry: Explored for its use in developing new therapeutic agents and drug delivery systems.

Mechanism of Action

Glaucocalyxin B exerts its effects through multiple molecular pathways. It inhibits the Toll-like receptor/nuclear factor kappa B pathway and activates the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 pathway. These actions result in the suppression of inflammation, reduction of oxidative stress, and induction of apoptosis in cancer cells .

Future Directions

Future research could focus on further elucidating the mechanism of action of Glaucocalyxin B, particularly in the context of rheumatoid arthritis and other inflammatory conditions . Additionally, more studies on the pharmacological effects and targets of sesquiterpenoids like this compound could be beneficial .

Biochemical Analysis

Biochemical Properties

Glaucocalyxin B interacts with several enzymes and proteins. It has been found to significantly decrease the generation of nitric oxide (NO), tumor necrosis factor (TNF)-α, interleukin (IL)-1β, cyclooxygenase (COX)-2, and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-activated microglia cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it inhibits the proliferation of HeLa and SiHa cervical cancer cell lines in a dose-dependent manner . It also induces apoptosis and autophagy in these cells . In Parkinson’s disease model rats, this compound can alleviate dyskinesia, inflammatory response, and oxidative stress .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the activation of nuclear factor-κB (NF-κB), p38 mitogen-activated protein kinase (MAPK), and reduces the generation of reactive oxygen species (ROS) in LPS-activated microglia cells . It also strongly induces the expression of heme oxygenase (HO)-1 in these cells .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound are limited, it has been shown to have significant effects over time in laboratory settings. For example, it has been found to inhibit the proliferation of human cervical cancer cells in vitro through the induction of apoptosis and autophagy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In Parkinson’s disease model rats, different dosages of this compound (20 ng/ml, 40 ng/ml, and 60 ng/ml) were used, and it was found that this compound can alleviate the dyskinesia, inflammatory response, and oxidative stress in these rats .

Metabolic Pathways

It has been shown to affect the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 pathway and the phosphatidylinositol‑4,5‑bisphosphate 3‑kinase/Akt signaling pathway .

Transport and Distribution

Given its lipophilic nature, it is likely to be able to cross cell membranes and distribute within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Glaucocalyxin B typically involves extraction from Rabdosia japonica. The process includes crushing the raw material, extracting it with suitable solvents, treating the solution, passing it through a column, and recrystallizing to obtain this compound .

Industrial Production Methods

In industrial settings, the preparation of this compound may involve additional steps to enhance yield and purity. This includes the use of advanced chromatographic techniques and optimization of reaction conditions to ensure efficient extraction and purification .

Chemical Reactions Analysis

Types of Reactions

Glaucocalyxin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products Formed

The major products formed from the reactions of this compound include its derivatives, which exhibit enhanced biological activities. For instance, glycosylation of this compound results in derivatives with improved solubility and bioavailability .

Comparison with Similar Compounds

Glaucocalyxin B is part of a group of ent-kauranoid diterpenoids, which include compounds like Glaucocalyxin A and Wangzaozin A. While these compounds share similar structures, this compound is unique in its potent anti-inflammatory and anti-tumor activities .

List of Similar Compounds

- Glaucocalyxin A

- Wangzaozin A

- Rabdosia diterpenoids

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and diverse biological activities make it a valuable subject of ongoing research.

Properties

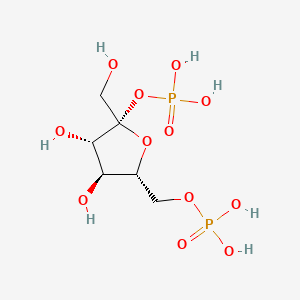

IUPAC Name |

[(1R,2R,4S,9R,10S,13S,16R)-2-hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-11-13-6-7-14-21(5)9-8-16(24)20(3,4)15(21)10-17(25)22(14,18(11)26)19(13)27-12(2)23/h13-15,17,19,25H,1,6-10H2,2-5H3/t13-,14-,15+,17+,19+,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUXOKVMORWDLT-KEXKRWMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2CCC3C1(C(CC4C3(CCC(=O)C4(C)C)C)O)C(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1([C@@H](C[C@H]4[C@]3(CCC(=O)C4(C)C)C)O)C(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80508-81-2 | |

| Record name | (7α,14R)-14-(Acetyloxy)-7-hydroxykaur-16-ene-3,15-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80508-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide](/img/structure/B1663426.png)

![(2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate](/img/structure/B1663442.png)

![(3S)-5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B1663444.png)